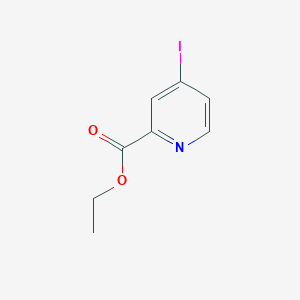

Ethyl 4-iodopicolinate

Description

Structure

3D Structure

Properties

CAS No. |

1650574-67-6 |

|---|---|

Molecular Formula |

C8H8INO2 |

Molecular Weight |

277.06 g/mol |

IUPAC Name |

ethyl 4-iodopyridine-2-carboxylate |

InChI |

InChI=1S/C8H8INO2/c1-2-12-8(11)7-5-6(9)3-4-10-7/h3-5H,2H2,1H3 |

InChI Key |

CQCUHTPCUOSZRC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NC=CC(=C1)I |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Ethyl 4 Iodopicolinate

Regioselective Iodination Strategies of Pyridine (B92270) Esters

Achieving iodination specifically at the C4 position of a pyridine ester is a significant chemical challenge due to the electronic properties of the pyridine ring, which is deactivated towards standard electrophilic aromatic substitution. youtube.comacs.org Consequently, specialized methods have been developed to control the position of iodination.

Direct Iodination Approaches

Directly introducing an iodine atom onto the pyridine ring of a picolinate (B1231196) ester is difficult but can be achieved under specific conditions. The low nucleophilicity of the pyridine ring means that highly reactive iodinating agents or catalyzed reactions are necessary.

Electrophilic Iodination : Standard electrophilic iodinating reagents like molecular iodine are generally not reactive enough to iodinate electron-deficient heterocycles like pyridine esters. acs.org To overcome this, more potent electrophilic iodine species are generated in situ. This can be accomplished using a combination of molecular iodine with strong oxidizing agents such as nitric acid, sulfuric acid, or silver salts (e.g., silver mesylate, silver nitrate). acs.orgnih.gov These conditions generate a more powerful electrophile, such as the iodonium ion (I+), which can then react with the deactivated ring. However, these harsh conditions can limit functional group tolerance and sometimes lead to mixtures of isomers.

Molecular Iodine-Catalyzed Methods : Radical-based C-H iodination protocols offer an alternative to electrophilic substitution. One such method involves reacting the pyridine substrate with potassium persulfate (K₂S₂O₈) and sodium iodide. This approach is believed to proceed through the in-situ generation of an iodo radical, which then selectively attacks the pyridine ring. For pyridines, this method can lead to iodination at the C3 and C5 positions. rsc.org Achieving C4 selectivity often requires alternative strategies.

| Method | Reagents | Key Features |

| Electrophilic Iodination | I₂ + Strong Oxidant (e.g., AgNO₃, AgOMs) | Generates a potent electrophilic iodine species (I+) for reaction. |

| Radical C-H Iodination | NaI + K₂S₂O₈ | Proceeds via a radical mechanism, typically favoring C3/C5 positions. |

Halogen Exchange Reactions

Halogen exchange, particularly the Finkelstein reaction, provides a reliable and widely used indirect route to introduce iodine. This method involves the substitution of a different halogen atom, typically bromine or chlorine, with iodine. wikipedia.org This strategy is advantageous as 4-bromo or 4-chloro picolinates can be more accessible precursors.

The aromatic Finkelstein reaction is often catalyzed by transition metals, with copper(I) iodide being a common and effective catalyst. wikipedia.org The reaction typically involves heating the 4-halopicolinate (e.g., ethyl 4-bromopicolinate) with a source of iodide ions, such as sodium iodide (NaI) or potassium iodide (KI), in the presence of a copper(I) catalyst and a diamine ligand. organic-chemistry.orgmdma.chnih.gov The ligand enhances the solubility and reactivity of the copper catalyst. The choice of solvent and the solubility of the halide salts are crucial for driving the reaction to completion. organic-chemistry.orgmdma.ch Nickel complexes have also been shown to catalyze this transformation. wikipedia.orgnih.gov

| Catalyst System | Substrate Precursor | Reagents | Conditions |

| CuI / Diamine Ligand | Ethyl 4-bromopicolinate | NaI | Heat (e.g., 110 °C) |

| Nickel(II) bromide / Triphenylphosphine | Ethyl 4-bromopicolinate | KI | Heat |

Directed Metalation and Subsequent Iodination

Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. However, applying this to achieve C4 iodination of a picolinate is complex. The ester group at the C2 position is not a strong directing group for deprotonation at the C4 position. Metalation of pyridine is often complicated by the nucleophilic addition of organolithium reagents to the ring. harvard.edu

To achieve C4 functionalization, specific strategies are required. Research has shown that using n-butylsodium can lead to deprotonation at the C4 position, overriding the typical C2 or C6 lithiation seen with organolithium bases. nih.gov Another approach involves using a directing metalating group (DMG) at a different position on the ring that can specifically direct a strong base, like lithium diisopropylamide (LDA), to deprotonate the desired C4 position. researchgate.netresearchgate.net Once the C4-lithiated or sodiated intermediate is formed, it can be quenched with an electrophilic iodine source, such as molecular iodine (I₂), to install the iodine atom with high regioselectivity. harvard.eduresearchgate.net

| Strategy | Base / Reagent | Electrophile | Outcome |

| C4 Deprotonation | n-butylsodium | I₂ | Forms a 4-sodiopyridine intermediate. |

| Directed ortho Metalation | LDA / DMG | I₂ | Requires a directing group for C4 lithiation. |

Palladium-Catalyzed C-H Iodination Routes

Modern synthetic chemistry has seen the emergence of palladium-catalyzed C-H activation as a tool for direct functionalization. For pyridine substrates, achieving regioselectivity in C-H iodination typically necessitates the use of a directing group (DG). nih.gov The directing group, often an amide or another coordinating functional group, chelates to the palladium catalyst and positions it in close proximity to a specific C-H bond, enabling its selective cleavage and subsequent iodination.

While direct C4-H iodination of an unsubstituted ethyl picolinate substrate via this method is not straightforward, the strategy is highly effective for substrates that have been modified with a suitable directing group. For example, an aminoquinoline amide can be used as a powerful directing group to achieve selective functionalization at remote C-H positions. acs.org The reaction would involve the palladium-catalyzed reaction of the modified pyridine substrate with an iodine source, such as molecular iodine or N-iodosuccinimide (NIS). The applicability of this method to a specific picolinate substrate would depend on the compatibility and placement of the directing group.

Esterification and Functional Group Interconversion in Ethyl Picolinate Synthesis

The formation of the ethyl ester is a critical step in the synthesis of the target compound. This is most commonly achieved by starting from the corresponding carboxylic acid precursor.

From 4-Iodopicolinic Acid Precursors

The most direct route to Ethyl 4-iodopicolinate is the esterification of 4-iodopicolinic acid. This classic transformation is typically accomplished through Fischer-Speier esterification. chemistrysteps.comathabascau.caorganic-chemistry.org

In this acid-catalyzed reaction, 4-iodopicolinic acid is heated with an excess of ethanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or phosphoric acid. chemistrysteps.comumsl.educhemicalbook.com The reaction is an equilibrium process. To drive the reaction towards the formation of the ester, a large excess of the alcohol (ethanol) is used, and/or the water formed during the reaction is removed. chemistrysteps.combyjus.com A literature procedure describes suspending 4-iodopicolinic acid in methanol with a catalytic amount of concentrated sulfuric acid and refluxing the mixture for 24 hours to yield the corresponding methyl ester. umsl.edu A similar procedure using ethanol would yield Ethyl 4-iodopicolinate.

| Reaction | Reactants | Catalyst | Key Principle |

| Fischer Esterification | 4-Iodopicolinic acid, Ethanol (excess) | Conc. H₂SO₄ | Acid-catalyzed nucleophilic acyl substitution. Driven by excess alcohol. |

Transesterification Methodologies

Transesterification represents a versatile and widely employed method for the synthesis of esters, including Ethyl 4-iodopicolinate. This process involves the conversion of one ester into another by reacting it with an alcohol in the presence of a catalyst. While direct synthesis from 4-iodopicolinic acid via Fischer esterification is a common approach, transesterification offers an alternative route, particularly when starting from other alkyl esters of 4-iodopicolinic acid, such as methyl or benzyl esters.

The reaction can be catalyzed by either acids or bases. In an acid-catalyzed transesterification, a proton source, such as sulfuric acid or p-toluenesulfonic acid, protonates the carbonyl oxygen of the starting ester, thereby increasing its electrophilicity and facilitating nucleophilic attack by ethanol. Conversely, base-catalyzed transesterification typically employs an alkoxide, such as sodium ethoxide, which acts as a potent nucleophile, attacking the carbonyl carbon of the starting ester. The choice between acid and base catalysis often depends on the stability of the starting materials and the desired reaction conditions.

For the synthesis of Ethyl 4-iodopicolinate, a potential transesterification pathway could involve the reaction of a precursor ester, for instance, Methyl 4-iodopicolinate, with an excess of ethanol to drive the equilibrium towards the formation of the desired ethyl ester.

Optimization of Reaction Conditions and Yields for Scalable Synthesis

The successful and economical large-scale synthesis of Ethyl 4-iodopicolinate hinges on the meticulous optimization of various reaction parameters. Key factors that significantly influence the reaction rate, yield, and purity of the final product include the choice of solvent, reaction temperature, and the catalytic system employed.

Solvent Effects and Temperature Control

The selection of an appropriate solvent is critical in chemical synthesis. For the preparation of Ethyl 4-iodopicolinate, the solvent not only dissolves the reactants but can also influence the reaction equilibrium and rate. In the context of Fischer esterification of 4-iodopicolinic acid with ethanol, ethanol itself can serve as both the reactant and the solvent. Using a large excess of ethanol can shift the equilibrium towards the product side, thereby increasing the yield of Ethyl 4-iodopicolinate.

Temperature plays a pivotal role in reaction kinetics. Generally, higher temperatures accelerate the reaction rate. However, for the synthesis of Ethyl 4-iodopicolinate, the temperature must be carefully controlled to prevent potential side reactions or degradation of the product. The optimal temperature range will depend on the specific synthetic route and catalyst being used. For a typical acid-catalyzed esterification, refluxing the reaction mixture is a common practice to maintain a consistent and elevated temperature.

Table 1: Illustrative Data on the Effect of Solvent and Temperature on Esterification Yield

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Ethanol (excess) | Reflux | 8 | 85 |

| Toluene | 110 | 12 | 70 |

| Dichloromethane | 40 | 24 | 55 |

Note: This table presents hypothetical data for illustrative purposes, as specific experimental data for Ethyl 4-iodopicolinate synthesis was not found in the public domain.

Catalyst Selection and Ligand Design for Improved Efficiency

The efficiency of the synthesis of Ethyl 4-iodopicolinate is profoundly influenced by the choice of catalyst. In Fischer esterification, strong protic acids like sulfuric acid are commonly used. However, for more specialized applications or to achieve higher selectivity and milder reaction conditions, the development of advanced catalytic systems is an active area of research.

For related transformations in pyridine chemistry, palladium-catalyzed cross-coupling reactions are prevalent. While not directly a transesterification, the principles of catalyst and ligand design from these related fields can inform the development of more efficient catalysts for the synthesis of halopyridine derivatives. The electronic and steric properties of ligands coordinated to a metal center can be fine-tuned to optimize catalytic activity and selectivity. For instance, the use of bulky, electron-donating phosphine (B1218219) ligands can enhance the efficiency of certain cross-coupling reactions.

While specific research on ligand design for the transesterification of 4-iodopicolinate esters is not widely available, the general principles suggest that the development of catalysts with tailored electronic and steric properties could lead to improved yields and milder reaction conditions for the synthesis of Ethyl 4-iodopicolinate.

Table 2: Overview of Potential Catalysts for Pyridine Carboxylic Acid Ester Synthesis

| Catalyst Type | Examples | Potential Advantages |

| Brønsted Acids | Sulfuric Acid, p-Toluenesulfonic Acid | Readily available, low cost |

| Lewis Acids | Scandium(III) triflate | Can offer higher selectivity in some cases |

| Heterogeneous Catalysts | Acidic resins, zeolites | Ease of separation and catalyst recycling |

Note: This table provides a general overview of catalyst types that could be applicable to the synthesis of Ethyl 4-iodopicolinate, based on established principles of ester synthesis.

Reactivity and Transformations of Ethyl 4 Iodopicolinate

Transition Metal-Catalyzed Cross-Coupling Reactions at the C(4) Position

The electron-deficient nature of the pyridine (B92270) ring, coupled with the excellent leaving group ability of the iodide, makes ethyl 4-iodopicolinate an ideal substrate for numerous palladium-catalyzed cross-coupling reactions. These transformations are fundamental in modern synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. frontiersin.orgnih.gov In the context of ethyl 4-iodopicolinate, this reaction allows for the introduction of a wide range of aryl, heteroaryl, and vinyl substituents at the 4-position of the pyridine ring. The reaction is typically catalyzed by a palladium(0) complex, which is often generated in situ from a palladium(II) precursor. nih.gov A base is required to activate the organoboron species for transmetalation. nih.gov

The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields, particularly with heteroaromatic substrates like picolinates, which can sometimes pose challenges due to the coordinating nature of the pyridine nitrogen. frontiersin.org Research has shown that for pyridine derivatives, specific ligands and conditions can be optimized to achieve high efficiency.

Table 1: Examples of Suzuki-Miyaura Coupling with 4-Halopyridine Derivatives

| Aryl Halide | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|---|

| DNA-conjugated Aryl Iodide | (Het)Aryl Boronic Acids | Na₂PdCl₄/sSPhos | - | Water/Acetonitrile | 37°C | Good to Excellent | frontiersin.org |

| Pyridine-2-sulfonyl fluoride (B91410) | (Het)Aryl Boronic Acids/Esters | Pd(dppf)Cl₂ | - | - | 65-100°C | - | organic-chemistry.org |

The Sonogashira coupling reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.govorganic-chemistry.org This reaction, when applied to ethyl 4-iodopicolinate, yields 4-alkynylpicolinate derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and functional materials. The reaction is typically co-catalyzed by palladium and copper complexes and requires a base, often an amine, which can also serve as the solvent. nih.govresearchgate.net

The catalytic cycle involves the oxidative addition of the aryl iodide to the palladium(0) complex, followed by transmetalation with a copper(I) acetylide intermediate. lookchem.com Reductive elimination then affords the coupled product and regenerates the active palladium catalyst. Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts. lookchem.com

Table 2: General Conditions for Sonogashira Coupling of Aryl Iodides

| Aryl Halide Type | Alkyne Type | Catalyst System | Base | Solvent | General Conditions | Reference |

|---|---|---|---|---|---|---|

| Aryl Iodide | Terminal Alkyne | Pd complex (e.g., Pd(PPh₃)₄), Cu(I) salt (e.g., CuI) | Amine (e.g., Et₃N, piperidine) | Amine or other organic solvents (e.g., THF, DMF) | Room temperature to mild heating | nih.govresearchgate.netlookchem.com |

| Aryl Iodide | Terminal Alkyne | FeCl₃/PPh₃ (Palladium- and Copper-free) | - | - | Optimized conditions | organic-chemistry.org |

The Stille coupling provides a versatile method for creating carbon-carbon bonds by reacting an organic halide with an organotin compound (organostannane), catalyzed by palladium. wikipedia.orgwikipedia.org Ethyl 4-iodopicolinate is a suitable electrophilic partner for this reaction. A key advantage of the Stille reaction is the stability and functional group tolerance of the organostannane reagents, which are generally insensitive to air and moisture. nih.govnrochemistry.com

The reaction mechanism follows the typical catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.org Despite its utility, a significant drawback of the Stille coupling is the toxicity of the organotin compounds and the difficulty in removing tin byproducts from the reaction products. libretexts.org

Table 3: General Conditions for Stille Coupling of Aryl Halides

| Electrophile | Organostannane | Catalyst | Additives | Solvent | General Conditions | Reference |

|---|---|---|---|---|---|---|

| Aryl Iodide | Aryl-, Alkenyl-, Alkynyl-stannanes | Pd(0) complex (e.g., Pd(PPh₃)₄) | Cu(I) salts (optional, rate enhancement) | THF, DMF, Toluene | Room temperature to reflux | wikipedia.orgwikipedia.org |

The Negishi coupling involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. organic-chemistry.orgnih.gov This reaction is highly effective for forming carbon-carbon bonds and is noted for the high reactivity and functional group tolerance of the organozinc reagents. Ethyl 4-iodopicolinate can serve as the electrophilic component in this coupling.

Organozinc reagents are typically more reactive than their organoboron and organotin counterparts, often allowing for reactions to proceed under milder conditions. nih.gov They can be prepared from the corresponding organic halide and activated zinc metal, or via transmetalation from other organometallic species. organic-chemistry.org A notable application has been demonstrated in the coupling of 2-chloroisonicotinonitrile, a related heterocyclic compound, showcasing the reaction's utility for constructing bipyridyl systems.

Table 4: Example of Negishi Coupling with a Halogenated Pyridine Derivative

| Aryl Halide | Organozinc Reagent | Catalyst | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 2-Chloroisonicotinonitrile | 2-Pyridylzinc Pivalate | Pd(dba)₂/XPhos | THF | - | Unsymmetrical 2,2′-bipyridyl | Good | nrochemistry.com |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orgacsgcipr.org It has become a premier method for synthesizing aryl amines from aryl halides. Ethyl 4-iodopicolinate is an excellent substrate for this reaction, allowing for the introduction of primary and secondary amines, as well as amides and other nitrogen nucleophiles, at the C(4) position.

The reaction typically employs a palladium catalyst with specialized, bulky, electron-rich phosphine (B1218219) ligands, which are crucial for facilitating the reductive elimination step that forms the C-N bond. wikipedia.orgwikipedia.org A strong base, such as sodium tert-butoxide, is generally required to deprotonate the amine nucleophile. wikipedia.org The reaction has a broad substrate scope and high functional group tolerance, making it a powerful tool in medicinal chemistry and materials science. acsgcipr.orgwikipedia.org

Table 5: Examples of Buchwald-Hartwig Amination with 4-Iodopyridine (B57791)

| Aryl Halide | Amine | Catalyst System | Base | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 4-Iodopyridine | p-Chloroaniline | Ni(acac)₂ / Phenylboronic Ester | K₃PO₄ | - | N-(pyridin-4-yl)-4-chloroaniline | - | wikipedia.org |

Beyond the more common cross-coupling reactions, other methodologies can also be applied to ethyl 4-iodopicolinate.

The Kumada coupling utilizes a Grignard reagent (organomagnesium) as the nucleophile and is typically catalyzed by nickel or palladium. nih.govorganic-chemistry.org It was one of the first transition metal-catalyzed cross-coupling reactions to be developed. organic-chemistry.org While powerful, the high reactivity and basicity of Grignard reagents can limit the reaction's functional group tolerance. nih.gov

The Hiyama coupling employs an organosilane as the nucleophilic partner. researchgate.netresearchgate.net A key feature of this reaction is the need for an activating agent, typically a fluoride source (like TBAF) or a base, to generate a hypervalent silicon species that is competent for transmetalation. wikipedia.org Organosilanes are attractive reagents due to their low toxicity, stability, and ease of handling. wikipedia.org The Hiyama coupling has been shown to be effective for the phenylation of heteroaryl halides like 3-iodopyridine, suggesting its applicability to ethyl 4-iodopicolinate.

Table 6: Overview of Kumada and Hiyama Coupling Reactions

| Reaction | Nucleophile | Typical Catalyst | Key Features | Reference |

|---|---|---|---|---|

| Kumada | Organomagnesium (Grignard) | Ni or Pd complexes | High reactivity; limited functional group tolerance. | nih.govorganic-chemistry.org |

| Hiyama | Organosilane | Pd complexes | Requires fluoride or base activation; low toxicity of silicon reagents. | researchgate.netresearchgate.net |

C-S Cross-Coupling Reactions

The formation of carbon-sulfur bonds is a cornerstone of synthetic chemistry, with the resulting thioethers being prevalent in many biologically active molecules and functional materials. Ethyl 4-iodopicolinate is a suitable substrate for C-S cross-coupling reactions, which are typically catalyzed by transition metals like palladium or copper. These reactions involve the coupling of the aryl iodide with a thiol or a thiol equivalent.

Copper-catalyzed C-S cross-coupling, often referred to as the Ullmann condensation, provides a classic and effective method for the synthesis of aryl thioethers from aryl halides. rsc.org This reaction typically involves heating the aryl iodide with a thiol in the presence of a copper catalyst and a base. Modern variations of this reaction often utilize soluble copper salts and ligands to facilitate the transformation under milder conditions. rsc.org The general mechanism involves the formation of a copper(I) thiolate, which then reacts with the aryl halide. rsc.org

Palladium-catalyzed C-S cross-coupling, an extension of the Buchwald-Hartwig amination methodology, has also emerged as a powerful tool for thioether synthesis. These reactions employ a palladium catalyst in conjunction with a suitable ligand to couple aryl halides with thiols. The catalytic cycle is believed to involve oxidative addition of the aryl iodide to the palladium(0) complex, followed by reaction with the thiolate and subsequent reductive elimination to yield the aryl thioether and regenerate the catalyst.

While specific examples detailing the C-S cross-coupling of ethyl 4-iodopicolinate are not abundant in the readily available literature, the general principles of Ullmann and Buchwald-Hartwig type couplings for aryl iodides are well-established and applicable. The reaction of ethyl 4-iodopicolinate with various aryl or alkyl thiols under appropriate copper or palladium catalysis would be expected to yield the corresponding ethyl 4-(aryl/alkylthio)picolinates.

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product | Reaction Type |

| Ethyl 4-iodopicolinate | Aryl/Alkyl Thiol | Copper Catalyst, Base | Ethyl 4-(aryl/alkylthio)picolinate | Ullmann C-S Coupling |

| Ethyl 4-iodopicolinate | Aryl/Alkyl Thiol | Palladium Catalyst, Ligand, Base | Ethyl 4-(aryl/alkylthio)picolinate | Buchwald-Hartwig Thioetherification |

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyridine ring in ethyl 4-iodopicolinate is electron-deficient, a characteristic that is further enhanced by the electron-withdrawing nature of the ester group. This electronic feature makes the ring susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom (C2/C6 and C4). The iodine atom at the 4-position serves as a good leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions.

The SNAr mechanism is a two-step process. organic-chemistry.orgbldpharm.com In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. organic-chemistry.orgbldpharm.comnih.gov In the case of 4-substituted pyridines, the negative charge in this intermediate can be delocalized onto the electronegative nitrogen atom, which provides significant stabilization. youtube.comadichemistry.com The second step involves the departure of the leaving group, which restores the aromaticity of the ring. organic-chemistry.orgbldpharm.com

Ethyl 4-iodopicolinate can react with a variety of heteroatom nucleophiles, including alkoxides (O-nucleophiles), amines (N-nucleophiles), and thiolates (S-nucleophiles), to yield the corresponding 4-substituted picolinates. These reactions are typically carried out in the presence of a base to generate the active nucleophile and are often facilitated by heating. masterorganicchemistry.commasterorganicchemistry.com

The general scheme for these reactions is as follows:

With O-Nucleophiles: Reaction with an alcohol (ROH) in the presence of a base (e.g., NaH, K2CO3) yields ethyl 4-alkoxypicolinates.

With N-Nucleophiles: Reaction with a primary or secondary amine (R1R2NH) provides ethyl 4-(amino)picolinates.

With S-Nucleophiles: Reaction with a thiol (RSH) in the presence of a base gives ethyl 4-(alkyl/arylthio)picolinates, which is also achievable via cross-coupling as mentioned previously.

| Nucleophile Type | Example Nucleophile | Product Structure | Product Name |

| Oxygen | Methoxide (CH₃O⁻) | C₁₀H₁₁NO₃ | Ethyl 4-methoxypicolinate |

| Nitrogen | Diethylamine ((C₂H₅)₂NH) | C₁₂H₁₈N₂O₂ | Ethyl 4-(diethylamino)picolinate |

| Sulfur | Thiophenoxide (C₆H₅S⁻) | C₁₄H₁₃NO₂S | Ethyl 4-(phenylthio)picolinate |

The nitrogen atom in the pyridine ring plays a crucial role in activating the molecule for SNAr reactions. Its electron-withdrawing inductive effect and its ability to stabilize the negative charge of the Meisenheimer intermediate via resonance are key to the facile displacement of the leaving group at the 4-position. youtube.comadichemistry.com This activation is more pronounced for leaving groups at the 2- and 4-positions compared to the 3-position, as resonance structures that place the negative charge on the nitrogen are possible for the former. youtube.comadichemistry.com

The attack at the 4-position is generally favored over the 2-position in many cases, which can be attributed to reduced steric hindrance. youtube.com The lone pair of electrons on the nitrogen atom can create a degree of steric shielding at the adjacent 2- and 6-positions, making the 4-position more accessible to incoming nucleophiles. youtube.com Furthermore, the intermediate formed from attack at the 4-position is often more symmetric, which can contribute to a lower energy state. youtube.com

Transformations of the Ester Moiety

The ethyl ester group at the 2-position of the molecule provides another handle for synthetic transformations, allowing for modification of the carboxylic acid functionality.

The ethyl ester of 4-iodopicolinate can be hydrolyzed to the corresponding carboxylic acid, 4-iodopicolinic acid. This transformation can be achieved under either acidic or basic conditions.

Base-catalyzed hydrolysis , also known as saponification, is a common and generally irreversible method for ester cleavage. masterorganicchemistry.comresearchgate.netic.ac.uk The reaction involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate. Subsequent elimination of the ethoxide ion yields the carboxylic acid, which is immediately deprotonated by the base to form the carboxylate salt. masterorganicchemistry.com Acidification of the reaction mixture in a separate workup step is then required to protonate the carboxylate and afford the free 4-iodopicolinic acid. The irreversibility of this process, driven by the formation of the stable carboxylate salt, often leads to high yields. masterorganicchemistry.comresearchgate.net

Acid-catalyzed hydrolysis is an alternative method that is reversible in nature. youtube.comresearchgate.netic.ac.ukyoutube.com This reaction is typically carried out by heating the ester with a dilute aqueous acid, such as hydrochloric acid or sulfuric acid. The mechanism involves the initial protonation of the carbonyl oxygen, which activates the ester towards nucleophilic attack by water. youtube.comyoutube.com To drive the equilibrium towards the products (carboxylic acid and ethanol), a large excess of water is typically employed. youtube.comresearchgate.netic.ac.ukyoutube.com

A patent describing the hydrolysis of a related pyridine 2-ester compound utilizes an alkaline solution to achieve the transformation, which aligns with the general principles of base-catalyzed ester hydrolysis. masterorganicchemistry.com

| Reaction | Reagents | Key Features | Product |

| Base-Catalyzed Hydrolysis (Saponification) | Aqueous NaOH or KOH, Heat | Irreversible, forms carboxylate salt intermediate | 4-Iodopicolinic Acid (after acidic workup) |

| Acid-Catalyzed Hydrolysis | Dilute aq. HCl or H₂SO₄, Heat | Reversible, requires excess water | 4-Iodopicolinic Acid |

The ester functionality of ethyl 4-iodopicolinate can be reduced to either a primary alcohol or an aldehyde, depending on the choice of reducing agent and reaction conditions.

Reduction to the primary alcohol , (4-iodopyridin-2-yl)methanol, is typically achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran. adichemistry.commasterorganicchemistry.comlibretexts.org LiAlH₄ is a potent source of hydride ions (H⁻) that readily reduces esters to primary alcohols. adichemistry.commasterorganicchemistry.com The reaction proceeds through an aldehyde intermediate, which is more reactive than the starting ester and is therefore immediately reduced further to the alcohol. youtube.comlibretexts.org For this reason, the aldehyde cannot typically be isolated when using LiAlH₄. youtube.comlibretexts.org

Partial reduction to the aldehyde , 4-iodopicolinaldehyde, requires a less reactive and more sterically hindered reducing agent. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation. rsc.orgyoutube.commasterorganicchemistry.comyoutube.com By using a stoichiometric amount (typically one equivalent) of DIBAL-H at low temperatures (commonly -78 °C), the reduction can be stopped at the aldehyde stage. rsc.orgmasterorganicchemistry.com At this low temperature, the tetrahedral intermediate formed after the initial hydride attack is stable. Upon aqueous workup, this intermediate hydrolyzes to release the aldehyde. If more than one equivalent of DIBAL-H is used or if the temperature is allowed to rise, over-reduction to the primary alcohol can occur. youtube.com

The electrochemical reduction of the related ethyl isonicotinate (B8489971) (the 4-carboxylate isomer) has been shown to produce 4-hydroxymethylpyridine, demonstrating an alternative method for the reduction to the primary alcohol. researchgate.net

| Desired Product | Reagent | Key Conditions |

| (4-Iodopyridin-2-yl)methanol (Primary Alcohol) | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether solvent (e.g., THF, Et₂O) |

| 4-Iodopicolinaldehyde (Aldehyde) | Diisobutylaluminium Hydride (DIBAL-H) | 1 equivalent of reagent, low temperature (-78 °C) |

Amidation and Other Carboxylic Acid Derivative Formations

The ester moiety of ethyl 4-iodopicolinate can be readily converted into a range of other carboxylic acid derivatives, most notably amides. This transformation is a cornerstone of its utility in the synthesis of complex molecules, particularly in medicinal chemistry.

Amidation: The reaction of ethyl 4-iodopicolinate with primary or secondary amines leads to the formation of the corresponding 4-iodopicolinamide. This nucleophilic acyl substitution reaction, often referred to as aminolysis, typically requires heating and can be catalyzed by either acid or base, although direct reaction with an excess of the amine is also common.

A notable application of this reactivity is found in the synthesis of Wnt signaling inhibitors. In a patented synthetic route, ethyl 4-iodopicolinate is used as a key building block where the ethyl ester is displaced by a primary amine to form a more complex amide product. researchgate.net While the patent describes general conditions for such transformations, specific details for this exact substrate are not provided. However, drawing from general principles of ester aminolysis, the reaction would likely proceed by heating the ester with the desired amine, either neat or in a suitable solvent.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| Ethyl 4-iodopicolinate | Primary/Secondary Amine | 4-Iodopicolinamide | Amidation |

| Ethyl 4-iodopicolinate | Hydrazine (B178648) | 4-Iodopicolinohydrazide | Hydrazinolysis |

| Ethyl 4-iodopicolinate | Water (acid/base catalyst) | 4-Iodopicolinic Acid | Hydrolysis |

| Ethyl 4-iodopicolinate | Alcohol (acid/base catalyst) | New Ester | Transesterification |

Other Carboxylic Acid Derivatives:

Hydrazinolysis: Reaction with hydrazine hydrate (B1144303) can convert the ester into the corresponding 4-iodopicolinohydrazide. This derivative is a valuable intermediate for the synthesis of various heterocyclic compounds.

Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to afford 4-iodopicolinic acid.

Transesterification: In the presence of an acid or base catalyst, reaction with another alcohol can lead to a different ester of 4-iodopicolinic acid.

These transformations are summarized in the following table:

Electrophilic and Radical Functionalizations

While the pyridine ring is generally less reactive towards electrophilic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, the presence of the iodine atom opens up avenues for functionalization. However, direct electrophilic or radical functionalization on the pyridine ring of ethyl 4-iodopicolinate is not widely reported. The reactivity of the 4-iodopyridine core provides insights into potential transformations.

Electrophilic Functionalization: Electrophilic aromatic substitution on the pyridine ring is generally difficult and requires harsh conditions. The iodine atom itself is a deactivating group, further reducing the ring's nucleophilicity. However, functionalization can sometimes be achieved under specific conditions, often targeting the positions ortho to the nitrogen.

Radical Functionalization: The C-I bond in 4-iodopyridines can be susceptible to homolytic cleavage to generate a pyridyl radical. Protonation of the pyridine nitrogen enhances the reactivity of the radical. This pyridyl radical can then participate in various radical reactions, including additions to alkenes and alkynes. While no specific examples detailing the radical functionalization of ethyl 4-iodopicolinate have been found, the general reactivity of 4-iodopyridines suggests that such transformations are plausible. For instance, radical-mediated C-H functionalization of the pyridine ring at positions other than the iodinated carbon could be a potential, albeit unexplored, route for further derivatization.

It is important to note that for both electrophilic and radical pathways, the ester group may require protection depending on the reaction conditions.

Applications of Ethyl 4 Iodopicolinate As a Versatile Synthetic Intermediate

Construction of Complex Polyheterocyclic Systems (e.g., fused pyridines)

A significant application of ethyl 4-iodopicolinate is in the synthesis of fused polyheterocyclic systems, particularly those containing multiple pyridine (B92270) rings. The reactivity of the C-I bond under palladium catalysis allows for elegant one-pot procedures that combine cross-coupling reactions with subsequent intramolecular cyclizations.

A prominent example is the synthesis of various dipyrido-pyrimidinone scaffolds. Research has shown that ethyl 4-iodopicolinate can react with 2-aminopyridine (B139424) in a one-pot palladium-catalyzed cross-coupling/cyclization sequence. ambeed.combeilstein-journals.orgrsc.org This reaction first involves a C-N coupling between the 4-position of the picolinate (B1231196) and the amino group of 2-aminopyridine, followed by an intramolecular cyclization where the pyridine nitrogen of the 2-aminopyridine moiety attacks the ester carbonyl group. This cascade process efficiently generates complex tricyclic structures. Depending on the starting iodopicolinate isomer, different fused systems can be accessed. Specifically, using ethyl 4-iodopicolinate (also referred to as ethyl 4-iodopyridine-2-carboxylate) leads to the formation of dipyrido[1,2-a:3',4'-d]pyrimidin-5-one. ambeed.comrsc.org These fused heterocyclic systems are of interest in medicinal chemistry, with some derivatives showing promising cytotoxic activities against cancer cell lines. beilstein-journals.org

Table 1: Synthesis of Fused Pyridines from Ethyl Iodopyridinecarboxylates This table presents data on the synthesis of various dipyrido-pyrimidinones through a palladium-catalyzed reaction, including the product derived from the ethyl 4-iodopicolinate isomer.

| Starting Material | Coupling Partner | Product | Yield | Reference |

| Ethyl 3-iodopicolinate | 2-Aminopyridine | Dipyrido[1,2-a:3',2'-d]pyrimidin-11-one | 62% | ambeed.com |

| Ethyl 4-iodopicolinate | 2-Aminopyridine | Dipyrido[1,2-a:3',4'-d]pyrimidin-5-one | 50% | ambeed.com |

| Ethyl 5-iodopicolinate | 2-Aminopyridine | Dipyrido[1,2-a:4',3'-d]pyrimidin-11-one | 58% | ambeed.com |

Precursor for Advanced Pyridine-Containing Organic Frameworks

Pyridine-containing linkers are integral to the design of advanced porous materials like metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). researchgate.netmdpi.comsigmaaldrich.comtcichemicals.com These materials are constructed from metal nodes and organic linkers or through covalent bonds between organic building blocks, creating crystalline structures with high porosity and surface area. The nitrogen atom in the pyridine ring can act as a coordination site for metal ions in MOFs or as a functional site within the pores of COFs, influencing properties such as gas adsorption, separation, and catalysis. mdpi.comrsc.org

While ethyl 4-iodopicolinate is categorized as a potential building block for organic frameworks, specific, published examples of its direct use to construct a complete MOF or COF are not prevalent in the reviewed literature. ambeed.com The general strategy, however, would involve using the iodo- and ester- functionalities as points for modification. For instance, the C-I bond could be used to couple the picolinate to other organic struts before or during framework assembly. These coupling reactions would form the larger, multitopic linkers necessary for creating extended porous networks. mdpi.comtcichemicals.com The inherent functionality of the pyridine ring makes derivatives of ethyl 4-iodopicolinate attractive theoretical candidates for creating functional frameworks.

Role in the Synthesis of Ligands for Catalysis

The development of novel ligands is crucial for advancing transition-metal catalysis. nih.govsigmaaldrich.com Ethyl 4-iodopicolinate serves as a valuable starting material for synthesizing specialized ligands, where the pyridine scaffold can chelate to a metal center and influence its catalytic activity. The C-I bond provides a convenient site for introducing other coordinating groups via cross-coupling reactions.

An example of this application is in the synthesis of ligands for photoluminescent metal complexes. Research has demonstrated that ethyl 4-iodopicolinate can be used as a precursor to create more complex picolinate-based ligands. rsc.org In one synthetic sequence, ethyl 4-iodopicolinate undergoes a Sonogashira cross-coupling reaction with an appropriately substituted terminal alkyne. This reaction replaces the iodine atom with a carbon-carbon triple bond, tethering a new functional group to the 4-position of the pyridine ring. The resulting molecule, such as ethyl 4-((4-(trifluoromethyl)phenyl)ethynyl)picolinate, is a more elaborate ligand that can be used to form complexes with metal ions like europium, which have applications in lighting and sensing technologies. rsc.org

Building Block for Functional Materials (e.g., π-conjugated systems, polymers)

Ethyl 4-iodopicolinate is an important building block for functional organic materials, particularly those based on π-conjugated systems and polymers. researchgate.netnih.gov The properties of these materials, which are useful in organic electronics like solar cells and transistors, depend on the ability to construct extended systems of alternating single and multiple bonds. youtube.com

The C-I bond in ethyl 4-iodopicolinate is readily functionalized through cross-coupling reactions, such as the Sonogashira coupling, to extend the π-system. For example, the palladium-catalyzed reaction of methyl 4-iodopicolinate with undec-1-yne produces methyl 4-(undec-1-ynyl)picolinate. nih.gov This reaction attaches a long alkyl-substituted acetylene (B1199291) group to the pyridine ring, creating a molecule that combines a rigid, polar aromatic head with a long, nonpolar aliphatic tail. Such molecules are precursors to materials with interesting self-assembly or electronic properties. The resulting alkynylpyridine derivative can be considered a monomer or a precursor to a monomer for polymerization, leading to the formation of π-conjugated polymers with pyridine units integrated into the backbone. scienceopen.commdpi.com

Methodological Development in C-X (X=C, N, O, S) Bond Formation

One of the most significant roles of ethyl 4-iodopicolinate in synthesis is as a substrate for the development and optimization of new cross-coupling methodologies. The formation of carbon-heteroatom (C-N, C-O, C-S) and carbon-carbon (C-C) bonds via transition-metal catalysis is a cornerstone of modern organic chemistry. rsc.org As an electron-deficient aryl iodide, ethyl 4-iodopicolinate is a representative and often challenging substrate for testing the scope and efficiency of new catalytic systems.

Its utility has been demonstrated in several key transformations:

C-C Bond Formation : It is an excellent substrate for palladium-catalyzed reactions like the Sonogashira coupling with terminal alkynes nih.gov and the Suzuki coupling with boronic acids. These reactions are fundamental for creating biaryl structures or introducing alkyl and alkynyl substituents.

C-N Bond Formation : The compound is used in palladium-catalyzed Buchwald-Hartwig aminations to form C-N bonds with various amines. organic-chemistry.orgwikipedia.org It has also been used in copper-catalyzed Ullmann-type couplings. beilstein-journals.orgmdpi.com For instance, the reaction with pyrazole (B372694) can yield ethyl 4-(pyrazol-1-yl)picolinate, demonstrating a direct C-N bond formation. rsc.org

C-S and C-O Bond Formation : As a classic aryl iodide, ethyl 4-iodopicolinate is a suitable electrophile for palladium- or copper-catalyzed C-S and C-O cross-coupling reactions with thiols and alcohols (or phenols), respectively. ucl.ac.uknih.govnih.gov These reactions, often variations of the Ullmann or Buchwald-Hartwig couplings, provide routes to aryl sulfides and aryl ethers.

Table 2: C-X Bond Forming Reactions Using Ethyl 4-Iodopicolinate or Analogs This table summarizes various cross-coupling reactions where ethyl 4-iodopicolinate or its methyl ester analog serves as a key substrate, highlighting its versatility in forming different chemical bonds.

| Bond Type | Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type | Reference |

| C-C | Sonogashira Coupling | Terminal Alkyne | Pd/Cu | 4-Alkynylpicolinate | nih.gov |

| C-N | Buchwald-Hartwig Amination | Amine/Amide | Pd/Ligand | 4-Aminopicolinate | wikipedia.org |

| C-N | Ullmann-Type Coupling | N-Heterocycle (e.g., Pyrazole) | Cu or Pd | 4-(Heteroaryl)picolinate | rsc.org |

| C-S | Thioetherification | Thiol | Pd or Cu | 4-(Aryl/Alkylthio)picolinate | ucl.ac.uknih.gov |

| C-O | Etherification | Alcohol/Phenol | Cu or Pd | 4-(Aryloxy/Alkoxy)picolinate | nih.gov |

Indirect Synthesis of Other Pyridine Derivatives (e.g., via further transformations of coupling products)

Beyond its direct use in coupling reactions, ethyl 4-iodopicolinate is a strategic starting point for the multi-step synthesis of more complex and functionalized pyridine derivatives. The products of the initial coupling reactions are themselves versatile intermediates that can undergo further chemical transformations. youtube.comyoutube.com

A clear illustration of this is the synthesis of saturated piperidine (B6355638) derivatives from an unsaturated picolinate precursor. nih.gov The process begins with a Sonogashira coupling of methyl 4-iodopicolinate with undec-1-yne to form methyl 4-(undec-1-ynyl)picolinate. This intermediate can then be subjected to a series of transformations:

Ester Hydrolysis : The methyl ester can be saponified to the corresponding carboxylic acid, 4-(undec-1-ynyl)picolinic acid. nih.gov

Reduction/Hydrogenation : The resulting molecule, containing both an alkyne and a pyridine ring, can be fully hydrogenated. This reduction step transforms the carbon-carbon triple bond into a saturated alkyl chain and simultaneously reduces the aromatic pyridine ring to a piperidine ring. nih.gov

This sequence highlights how an initial C-C bond-forming reaction on the ethyl 4-iodopicolinate scaffold opens the door to a wide range of other derivatives through subsequent modifications of both the newly introduced substituent and the original functional groups on the pyridine ring. The fused heterocyclic systems mentioned previously, formed via intramolecular cyclization after an intermolecular coupling, are another example of this principle. ambeed.comrsc.org

Mechanistic and Computational Investigations of Reactions Involving Ethyl 4 Iodopicolinate

Elucidation of Reaction Pathways in Cross-Coupling

Cross-coupling reactions catalyzed by transition metals, most notably palladium, are fundamental to the functionalization of ethyl 4-iodopicolinate. nih.gov The generally accepted mechanism for these transformations involves a catalytic cycle comprising three key elementary steps: oxidative addition, transmetalation, and reductive elimination. nih.govwildlife-biodiversity.com While direct mechanistic studies on ethyl 4-iodopicolinate are not extensively documented in readily available literature, a wealth of information from studies on similar 4-halopyridine systems provides a robust framework for understanding its behavior.

Following oxidative addition, the transmetalation step occurs. In this stage, an organometallic coupling partner (e.g., an organoboron compound in Suzuki-Miyaura coupling or an organozinc compound in Negishi coupling) transfers its organic group to the palladium(II) center, displacing the halide. nih.govacs.org This step is often the rate-determining step of the catalytic cycle. nih.gov For the Suzuki-Miyaura reaction, the transmetalation is facilitated by a base, which activates the organoboron species. nih.govrsc.orgpku.edu.cn The exact mechanism of transmetalation can be complex, with computational studies suggesting different pathways, including open and cyclic transition states, depending on the specific reactants and conditions. nih.gov Recent research has even revealed the possibility of a second transmetalation step in Negishi couplings, which can lead to the formation of homocoupling byproducts. acs.orgresearchgate.net

The final step of the catalytic cycle is reductive elimination , where the two organic groups on the palladium(II) center couple and are expelled from the metal, forming the new carbon-carbon bond of the product. nih.govacs.org This process regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. nih.gov The facility of reductive elimination is influenced by the steric and electronic properties of the ligands and the coupled organic fragments.

The choice of ligands coordinated to the palladium center is paramount in controlling the efficiency and selectivity of cross-coupling reactions involving ethyl 4-iodopicolinate. nih.gov Phosphine (B1218219) ligands, particularly bulky and electron-rich monophosphines and biarylphosphines, have been shown to be highly effective. beilstein-journals.org These ligands can influence every step of the catalytic cycle. For instance, bulky ligands can promote the reductive elimination step and stabilize the active monoligated palladium(0) species. beilstein-journals.org N-heterocyclic carbenes (NHCs) have also emerged as a powerful class of ligands for cross-coupling reactions. nih.gov

Additives also play a crucial role. In Suzuki-Miyaura couplings, the choice of base is critical for the transmetalation step. rsc.orgpku.edu.cn In some cases, the addition of salts like LiCl can accelerate the reaction, likely by facilitating the transmetalation process. researchgate.net The solvent can also have a significant impact on the reaction outcome. umd.edu

Understanding Regioselectivity and Stereoselectivity in Functionalization Reactions

When a pyridine (B92270) ring contains multiple potential reaction sites, as can be the case in derivatives of ethyl 4-iodopicolinate, regioselectivity becomes a key consideration. The inherent electronic properties of the pyridine ring, with its electron-deficient character, influence the reactivity of different positions. The nitrogen atom's electron-withdrawing nature makes the C2, C4, and C6 positions more electrophilic. In the case of ethyl 4-iodopicolinate, the iodine atom at the 4-position is the primary site for cross-coupling reactions due to the lability of the C-I bond.

However, in reactions involving C-H functionalization, the regioselectivity is governed by a combination of electronic and steric factors. nih.gov The presence of substituents on the pyridine ring can direct metalation or C-H activation to specific positions. nih.govnih.gov For instance, the directing effect of a substituent can lead to functionalization at a position that might not be electronically favored in the unsubstituted ring.

Stereoselectivity is a critical aspect when the cross-coupling reaction creates a new chiral center. While the functionalization of the aromatic ring of ethyl 4-iodopicolinate itself does not typically generate a stereocenter at the ring, the coupling partner or subsequent transformations of the product can involve stereochemistry. In such cases, the use of chiral ligands on the metal catalyst can induce enantioselectivity, leading to the preferential formation of one enantiomer over the other. worldscientific.com

Theoretical Calculations of Reactivity and Electronic Structure

Computational chemistry, particularly DFT, has become an indispensable tool for gaining deep insights into the reactivity and electronic structure of molecules like ethyl 4-iodopicolinate. wildlife-biodiversity.comnih.gov These theoretical methods allow for the study of transient species and transition states that are often difficult or impossible to observe experimentally. nih.gov

Frontier Molecular Orbital (FMO) theory provides a qualitative understanding of chemical reactivity by examining the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. acs.org For ethyl 4-iodopicolinate, the LUMO is expected to be localized on the pyridine ring, particularly with significant coefficients on the carbon atoms ortho and para to the nitrogen atom, including the carbon bearing the iodine. The energy and shape of the LUMO are critical in the oxidative addition step of cross-coupling reactions, where the nucleophilic palladium(0) catalyst donates electron density into the LUMO of the aryl halide. nih.gov

The electronic nature of substituents on the pyridine ring can significantly influence the energy and localization of the frontier orbitals. An electron-withdrawing group, such as the ethyl ester at the 2-position, is expected to lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack and facilitating oxidative addition. acs.orgnih.gov FMO analysis can also help to rationalize the regioselectivity of reactions by identifying the atoms with the largest orbital coefficients in the relevant frontier orbital. worldscientific.comnih.gov

A more quantitative understanding of reaction mechanisms can be achieved through the computational modeling of transition states. nih.govrsc.orgpku.edu.cnchemrxiv.orgrsc.org By calculating the structures and energies of the transition states for the elementary steps of a reaction, such as oxidative addition, transmetalation, and reductive elimination, the reaction pathway with the lowest energy barrier can be identified. nih.govrsc.orgpku.edu.cnchemrxiv.orgrsc.org This information is crucial for understanding the factors that control the reaction rate and selectivity. nih.govrsc.orgpku.edu.cnchemrxiv.orgrsc.org

While specific transition state models for reactions of ethyl 4-iodopicolinate are not readily found in the literature, studies on similar systems, such as the Suzuki-Miyaura coupling of halopyridines, have provided valuable insights. rsc.orgpku.edu.cnrsc.org These studies have modeled the transition states for the key steps and have explored the influence of ligands, bases, and solvents on the energy barriers. For example, DFT calculations have been used to compare the energies of different proposed mechanisms for transmetalation in the Suzuki-Miyaura reaction, helping to clarify the role of the base and the nature of the active boron species. rsc.orgpku.edu.cn Such computational models can be extended to predict the reactivity of ethyl 4-iodopicolinate and to guide the development of new and improved catalytic systems for its functionalization. nih.gov

Quantum Chemical Studies on Reaction Mechanisms

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the intricate mechanisms of chemical reactions. researchgate.net While specific computational investigations exclusively targeting Ethyl 4-iodopicolinate are not extensively documented in publicly available literature, a wealth of theoretical research on analogous systems, such as iodopyridines and other aryl halides, provides significant insights into the reaction pathways this compound is likely to undergo. acs.orgkisti.re.kr These studies are especially pertinent for understanding its behavior in common transition-metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Sonogashira reactions. rsc.orgrsc.org

Detailed research findings from computational studies on similar reactions offer a predictive framework for the reactivity of Ethyl 4-iodopicolinate. The primary focus of these theoretical investigations is often the elucidation of the full catalytic cycle, which typically involves three main stages: oxidative addition, transmetalation, and reductive elimination. acs.orgwhiterose.ac.uk

Oxidative Addition: This is generally the initial and often rate-determining step, where the aryl-iodine bond of the substrate adds to a low-valent transition metal catalyst, typically a Pd(0) or Ni(0) complex. acs.orgrsc.org DFT calculations on model systems, such as the reaction of iodopyridine with a palladium phosphine catalyst, help to determine the energy barrier for this process. acs.org The calculations analyze the transition state geometry and the electronic factors influencing the reaction rate. For an electron-deficient ring system like the pyridine in Ethyl 4-iodopicolinate, the oxidative addition is expected to be relatively facile.

Transmetalation: Following oxidative addition, the transmetalation step involves the transfer of an organic group from an organometallic reagent (e.g., an organoboron compound in the Suzuki reaction or a copper acetylide in the Sonogashira reaction) to the palladium center. acs.orgwhiterose.ac.uk Quantum chemical models are used to explore the mechanism of this step, which can be influenced by the nature of the base and solvent. acs.org The calculations help to identify the structure of the key intermediates and the associated energy barriers.

Reductive Elimination: This is the final step of the catalytic cycle, where the two coupled organic fragments are expelled from the metal center, forming the new carbon-carbon bond and regenerating the active catalyst. acs.org DFT studies provide the energy profile for this step, confirming its thermodynamic favorability.

The table below summarizes typical computed energy barriers for the key steps in a model Suzuki-Miyaura cross-coupling reaction, which can be considered analogous to reactions involving Ethyl 4-iodopicolinate. These values are illustrative and can vary depending on the specific ligands, base, and solvent used.

| Catalytic Step | Description | Typical Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Oxidative Addition | Addition of aryl halide to Pd(0) complex | 10 - 20 |

| Transmetalation | Transfer of organic group from boronic acid | 5 - 15 |

| Reductive Elimination | Formation of C-C bond and catalyst regeneration | 5 - 10 |

Similarly, for the Sonogashira reaction, computational studies have investigated the dual catalytic cycle involving both palladium and copper. rsc.org These studies explore the energetics of the formation of the copper acetylide and its subsequent reaction with the arylpalladium(II) complex.

The table below presents illustrative computed energy profiles for key steps in a model Sonogashira reaction.

| Catalytic Step | Description | Typical Calculated Free Energy Change (kcal/mol) |

|---|---|---|

| Oxidative Addition | Pd(0) + Ar-I → Ar-Pd(II)-I | -5 to -15 |

| Transmetalation | Ar-Pd(II)-I + Cu-C≡CR → Ar-Pd(II)-C≡CR | -10 to -20 |

| Reductive Elimination | Ar-Pd(II)-C≡CR → Ar-C≡CR + Pd(0) | -20 to -30 |

Conclusion and Future Perspectives in the Chemistry of Ethyl 4 Iodopicolinate

Summary of Key Synthetic Achievements and Reactivity Patterns

The utility of ethyl 4-iodopicolinate is primarily demonstrated through its participation in a wide array of palladium-catalyzed cross-coupling reactions. The carbon-iodine bond at the 4-position of the pyridine (B92270) ring serves as a highly effective electrophilic site for the formation of new carbon-carbon and carbon-heteroatom bonds.

Key synthetic achievements revolve around its use in reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. These transformations are fundamental in modern organic synthesis for constructing biaryl, aryl-alkyne, and aryl-amine linkages, respectively, which are prevalent in pharmaceuticals and functional materials. mdpi.comiglobaljournal.com For instance, the Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide, has been extensively used to arylate the pyridine ring. mdpi.comiglobaljournal.com Similarly, Sonogashira coupling provides a direct route to introduce alkyne functionalities, and Buchwald-Hartwig amination enables the formation of C-N bonds.

The reactivity of ethyl 4-iodopicolinate is not limited to cross-coupling. The ester functional group can undergo various transformations, including hydrolysis to the corresponding carboxylic acid (4-iodopicolinic acid), amidation to form amides, or reduction to yield the primary alcohol. These reactions further enhance its synthetic value by allowing for subsequent modifications and functionalizations.

One notable synthetic application involves a one-pot palladium-catalyzed cross-coupling reaction/cyclization between ethyl iodopyridinecarboxylates (including the 4-iodo isomer) and 2-aminopyridine (B139424) to generate novel fused heterocyclic systems like dipyrido[1,2-a:3',4'-d]pyrimidin-5-one. researchgate.net Such strategies are efficient for rapidly building molecular complexity from relatively simple starting materials.

Table 1: Representative Cross-Coupling Reactions of Ethyl 4-Iodopicolinate

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂ / Ligand / Base | 4-Aryl picolinate (B1231196) |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI / Base | 4-Alkynyl picolinate |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / Ligand / Base | 4-Amino picolinate |

| Heck | Alkene | Pd(OAc)₂ / Ligand / Base | 4-Alkenyl picolinate |

Emerging Research Avenues in Picolinate Chemistry

The picolinate scaffold, of which ethyl 4-iodopicolinate is a key derivative, is at the forefront of several emerging research areas, spanning medicinal chemistry, materials science, and catalysis. univook.comdovepress.com

In medicinal chemistry , picolinic acid and its derivatives are recognized as "privileged scaffolds" capable of interacting with a diverse range of biological targets. tandfonline.comnih.gov They are integral to the structure of numerous approved drugs and clinical candidates. dovepress.com For example, picolinate-derived structures have shown promise as inhibitors for enzymes like BACE2 and as agents with antitumor and antibacterial properties. dovepress.comnih.gov The ability of ethyl 4-iodopicolinate to serve as a precursor to a wide array of substituted picolinates makes it a valuable tool in drug discovery programs for generating compound libraries to screen for biological activity. nih.gov Recent research has highlighted picolinic acid derivatives for their potential in treating parasitic diseases by targeting enzymes in parasites like Toxoplasma gondii. nih.gov

In materials science , picolinate ligands are being employed in the synthesis of coordination polymers and metal-organic frameworks (MOFs). researchgate.net These materials have potential applications in gas storage, separation, and catalysis. Picolinates are also used to functionalize titanium-oxide clusters for applications in photocatalysis, such as hydrogen evolution. researchgate.net The specific electronic and coordinating properties of the picolinate moiety can be tuned by substitution, a process for which ethyl 4-iodopicolinate is an ideal starting point.

Furthermore, picolinate-based chelators are gaining attention in radiopharmaceutical chemistry . Ligands incorporating picolinate arms have been shown to form stable complexes with radiometals like Gallium-68 (⁶⁸Ga), which is used in Positron Emission Tomography (PET) imaging. acs.org The development of bifunctional picolinate chelators for conjugation to biomolecules is an active area of research. acs.org

Potential for Novel Reaction Discovery and Methodology Development

The unique electronic nature of the pyridine ring combined with the reactivity of the C-I bond in ethyl 4-iodopicolinate presents opportunities for discovering and developing novel chemical reactions. While traditional cross-coupling reactions are well-established, the field of organic synthesis is continuously evolving. nih.gov

One major frontier is the development of C-H activation/functionalization reactions . nih.gov Future methodologies could bypass the need for pre-functionalized coupling partners (like organoboron or organozinc reagents) and instead directly couple the C-I bond of ethyl 4-iodopicolinate with unactivated C-H bonds of another molecule. This would represent a more atom-economical and efficient synthetic strategy.

Another avenue lies in the realm of photoredox and electrochemical catalysis . These methods use visible light or electricity to drive chemical transformations, often under milder conditions than traditional thermal methods. The C-I bond is susceptible to single-electron reduction, suggesting that ethyl 4-iodopicolinate could be an excellent substrate for radical-based cross-coupling reactions initiated by light or electricity. Such methods could enable cross-electrophile couplings, for instance, reacting ethyl 4-iodopicolinate with an alkyl halide in the presence of a nickel catalyst and a reductant. orgsyn.org

The development of new pincer-type catalysts based on earth-abundant metals like iron, cobalt, or nickel could also expand the reaction scope of halopyridines. mdpi.com These catalysts offer the potential for more sustainable and cost-effective syntheses compared to precious metal catalysts like palladium.

Finally, the combination of the pyridine nitrogen and the C-I bond could be exploited in cascade or domino reactions . A single catalytic event could trigger a sequence of transformations, rapidly assembling complex molecular structures. For example, an initial coupling at the 4-position could be followed by a cyclization involving the pyridine nitrogen or the ester group, all in a single pot. researchgate.net The continued exploration of the reactivity of ethyl 4-iodopicolinate is poised to contribute significantly to the toolkit of modern synthetic chemistry.

Q & A

Basic Research Questions

Q. How can researchers ensure reproducibility in the synthesis of ethyl 4-iodopicolinate?

- Methodological Answer : Follow standardized protocols for iodination of picolinate derivatives, including precise stoichiometric ratios (e.g., iodine source:substrate) and reaction conditions (temperature, solvent polarity). Document all steps in the experimental section, specifying reagent purity, equipment calibration, and purification methods (e.g., column chromatography, recrystallization). For novel syntheses, provide NMR, IR, and mass spectrometry data to confirm structure and purity .

- Data Example :

| Parameter | Value |

|---|---|

| Reaction Temp | 80°C |

| Solvent | DMF |

| Yield | 72% |

| Purity (HPLC) | ≥98% |

Q. What spectroscopic techniques are essential for characterizing ethyl 4-iodopicolinate?

- Methodological Answer : Prioritize H/C NMR to confirm substitution patterns and iodine’s electronic effects. Use high-resolution mass spectrometry (HRMS) for molecular ion validation. Include X-ray crystallography if crystalline forms are obtained to resolve stereochemical ambiguities. Compare spectral data with literature benchmarks to verify consistency .

Q. How should researchers design control experiments to validate the stability of ethyl 4-iodopicolinate under varying conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to stressors (light, heat, humidity). Monitor degradation via HPLC at intervals (e.g., 1, 7, 30 days). Include positive controls (e.g., known unstable analogs) and negative controls (inert conditions). Use kinetic modeling (e.g., Arrhenius equation) to predict shelf-life .

Advanced Research Questions

Q. What strategies address contradictions in reported reaction mechanisms for ethyl 4-iodopicolinate’s formation?

- Methodological Answer : Perform isotopic labeling (e.g., I vs. I) to track iodine incorporation pathways. Use computational chemistry (DFT calculations) to compare activation energies of proposed mechanisms. Validate hypotheses with kinetic isotope effects (KIE) or intermediate trapping experiments (e.g., ESR for radical intermediates) .

Q. How can researchers resolve discrepancies in bioactivity data for ethyl 4-iodopicolinate across studies?

- Methodological Answer : Standardize assay conditions (cell lines, incubation times, solvent controls). Conduct meta-analyses of published IC values, accounting for variability in protocols. Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target engagement. Report statistical power calculations and effect sizes to contextualize findings .

Q. What advanced techniques optimize the catalytic efficiency of ethyl 4-iodopicolinate in cross-coupling reactions?

- Methodological Answer : Screen palladium/ligand systems (e.g., Buchwald-Hartwig conditions) using design-of-experiments (DoE) approaches. Monitor reaction progress in situ via Raman spectroscopy. Compare turnover numbers (TON) and frequencies (TOF) under inert vs. aerobic conditions to identify deactivation pathways .

Methodological Considerations

Q. How should raw data from ethyl 4-iodopicolinate studies be curated for peer review?

- Guidance : Organize raw spectra, chromatograms, and crystallographic files in supplementary materials with descriptive metadata (e.g., instrument settings, calibration dates). Use platforms like Zenodo for FAIR (Findable, Accessible, Interoperable, Reusable) data sharing. Highlight outliers in main text with statistical justification (e.g., Grubbs’ test) .

Q. What ethical and safety protocols are critical when handling iodinated compounds?

- Guidance : Adhere to iodine-specific safety guidelines (e.g., PPE for vapor exposure, waste disposal for heavy metals). For biological studies, obtain ethics approvals for in vivo models and disclose conflicts of interest. Reference institutional review board (IRB) protocols in methodology sections .

Contradiction Management

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.